molecular formula C14H18N4S B1275306 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 65924-80-3

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275306
CAS No.: 65924-80-3
M. Wt: 274.39 g/mol
InChI Key: RZOKXMHGUALLKN-UHFFFAOYSA-N
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Description

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound offered for research purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the 4H-1,2,4-triazole-3-thiol scaffold, such as this reagent, are of significant interest in coordination chemistry and materials science research. These molecules can act as versatile ligands, coordinating to metal ions through multiple sites, typically the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group . This bidentate or multidentate binding capability allows researchers to synthesize and study novel metal-organic complexes with potential applications in developing catalysts or functional materials . The structural features of this specific compound—including the phenyl substituent and the piperidinylmethyl side chain—may influence its electron-donating properties, solubility, and overall geometric configuration when forming coordination complexes. Researchers can employ this compound in various investigative pathways, such as synthesizing and characterizing new coordination compounds with metals like Cadmium (Cd) or Mercury (Hg), given the known behavior of analogous triazole-thiol ligands . Analysis of these complexes often involves techniques including proton NMR, infrared spectroscopy, and Scanning Electron Microscopy (SEM) to elucidate structure, bonding, and surface morphology . Handling of this material should adhere to standard laboratory safety protocols. Researchers are responsible for conducting thorough safety assessments before use.

Properties

IUPAC Name

4-phenyl-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c19-14-16-15-13(11-17-9-5-2-6-10-17)18(14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOKXMHGUALLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407342
Record name 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65924-80-3
Record name 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazide-Thiocyanate Condensation

The triazole-thiol core is often synthesized via condensation of phenyl isothiocyanate with hydrazide derivatives. For example, phenyl isothiocyanate reacts with formic hydrazide in ethanol to form 4-phenyl-1,2,4-triazole-3-thione intermediates. This method achieves cyclization under mild conditions (2 hours at room temperature), yielding colorless crystals after 2 weeks.

Reaction Scheme :
$$
\text{Phenyl isothiocyanate} + \text{Formic hydrazide} \xrightarrow{\text{EtOH, RT}} \text{4-Phenyl-1,2,4-triazole-3-thione}
$$

Key Data :

  • Yield : 85–98%
  • Characterization : IR (C=S stretch: 1280 cm⁻¹), ¹H NMR (thiol proton: δ 3.01 ppm).

Alkaline Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from β-ketophosphonates or aryl hydrazides undergo cyclization in basic media (e.g., NaOH/ethanol) to form triazole-thiones. For instance, tert-butyl carbazate reacts with ammonium thiocyanate in dry benzene, followed by NaOH-mediated cyclization, yielding 5-tert-butoxy-4H-1,2,4-triazole-3-thiol.

Optimized Conditions :

  • Base : 2.0 equiv Cs₂CO₃ in DMSO.
  • Temperature : 60°C for 30 minutes.
  • Yield : 87–92%.

Introduction of the Piperidinylmethyl Group

Mannich Reaction

The piperidinylmethyl moiety is introduced via Mannich reaction using formaldehyde and piperidine. For example, 4-phenyl-1,2,4-triazole-3-thiol reacts with formaldehyde and piperidine in ethanol to form the target compound.

Reaction Scheme :
$$
\text{Triazole-thiol} + \text{HCHO} + \text{Piperidine} \xrightarrow{\text{EtOH, Δ}} \text{4-Phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol}
$$

Key Data :

  • Molar Ratio : 1:1.2:1.2 (thiol:HCHO:piperidine).
  • Yield : 73–89%.

Alkylation with Piperidine

Alternative routes employ alkylation of triazole-thiols with chloromethylpiperidine derivatives. For example, 4-phenyl-1,2,4-triazole-3-thiol reacts with 1-(chloromethyl)piperidine in DMF using K₂CO₃ as a base.

Conditions :

  • Solvent : DMF, 80°C, 4 hours.
  • Yield : 78%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages
Hydrazide-thiocyanate Phenyl isothiocyanate, hydrazide Ethanol, RT, 2 hours 85–98% Mild conditions; high purity
Mannich reaction Triazole-thiol, HCHO, piperidine Ethanol, reflux, 6 hours 73–89% One-pot functionalization
Alkylation Triazole-thiol, chloromethylpiperidine DMF, K₂CO₃, 80°C, 4 hours 78% Compatible with bulky amines

Structural Confirmation and Purity

Spectroscopic Characterization

  • IR Spectroscopy : S-H stretch at 2560–2760 cm⁻¹; C=N stretch at 1665 cm⁻¹.
  • ¹H NMR : Piperidinyl protons (δ 1.45–2.70 ppm); thiol proton (δ 3.01 ppm, singlet).
  • Mass Spectrometry : [M+H]⁺ = 274.38 (C₁₄H₁₈N₄S).

X-ray Crystallography

Single-crystal X-ray analysis confirms the thione tautomer (S1–C1 bond: 1.6847 Å) and planarity of the triazole ring (r.m.s. deviation: 0.0057 Å).

Challenges and Optimization

Competing Tautomerism

The thiol-thione equilibrium complicates isolation. Use of Cs₂CO₃ in DMSO shifts equilibrium toward the thiolate anion, facilitating alkylation.

Side Reactions

  • Oxidation : Thiol groups oxidize to disulfides under aerobic conditions. Reactions require inert atmospheres (N₂/Ar).
  • Byproducts : Over-alkylation is minimized by using 1.2 equiv of alkylating agents.

Scale-Up and Industrial Feasibility

  • Cost-Effective Reagents : Piperidine (∼$50/kg) and formaldehyde (∼$20/kg) make the Mannich reaction economically viable.
  • Purification : Recrystallization from ethanol/water (1:1) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and piperidine moiety allow the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Position 5) Biological Activity/Properties References
4-Phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol Piperidin-1-ylmethyl Building block for synthesis
4-Phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol Pyrrolidin-1-ylmethyl Commercial availability (Santa Cruz Bio.)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol -NH2 Antioxidant (DPPH/ABTS assays)
4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Pyridin-4-yl Anti-tubercular activity
4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Hydrazone moiety Cytotoxic (melanoma cells)

Key Observations:

  • Piperidine vs.
  • Amino vs. Thiol Groups: The -NH2 substituent in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol enhances electron-donating capacity, leading to superior antioxidant activity (IC50 = 5.84 µg/mL in DPPH assays) compared to thiol-containing analogues .
  • Aromatic vs. Aliphatic Substituents : Pyridin-4-yl and 4-chlorophenyl groups () improve anti-tubercular activity, likely through hydrophobic interactions with bacterial enzymes, whereas aliphatic groups (e.g., piperidinylmethyl) may optimize pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility: Piperidine-substituted derivatives generally exhibit higher LogP values than pyridine- or amino-substituted analogues, suggesting better membrane permeability but lower aqueous solubility .
  • Stability : Thiol-containing compounds are prone to oxidation, but S-alkylation (e.g., sc-349708A in ) improves stability at the expense of reactive thiol functionality .

Biological Activity

4-Phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with triazole precursors. A common method includes the formation of thiosemicarbazide intermediates followed by cyclization to yield the final triazole-thiol product. The following table summarizes the synthesis steps:

StepReagents/ConditionsProduct
1Phenylisocyanate + IsonipecotateN-substituted ester
2Hydrazine hydrateHydrazide
3Ethyl isothiocyanate + HydrazideThiosemicarbazide
4NaOH + ThiosemicarbazideThis compound

Antimicrobial Properties

Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial activity. For instance, studies have reported that at a concentration of 125 µg/mL, synthesized triazoles show activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Antifungal Activity

In addition to antibacterial properties, triazole derivatives have been evaluated for antifungal activity. Compounds similar to this compound have shown effectiveness against Candida albicans and other fungal pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds bearing the triazole ring have been tested against human melanoma and triple-negative breast cancer cell lines. Notably, certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Structure-Biological Activity Relationship

The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in substituents on the sulfur atom and the phenyl group can significantly affect antimicrobial and anticancer potency .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Antimicrobial Study : A series of S-substituted derivatives were synthesized and tested for antimicrobial activity. The results indicated that modifications led to varying degrees of effectiveness against specific bacterial strains .
  • Anticancer Efficacy : Testing on various cancer cell lines revealed that some derivatives inhibited cell migration and proliferation effectively. The most promising candidates showed potential as antimetastatic agents .

Q & A

Q. What are the standard synthetic routes for 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions, starting with the formation of hydrazinecarbothioamide precursors. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is cyclized under basic conditions to yield the triazole-thiol scaffold . Alkylation or Mannich reactions are then employed to introduce the piperidinylmethyl group. Key intermediates are characterized using elemental analysis, FTIR (to confirm thiol and triazole moieties), and 1^1H-NMR (to verify substitution patterns) .

Q. How is the antiradical activity of this compound evaluated experimentally?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method. A 1 mM solution of the compound in ethanol is mixed with DPPH (517 nm absorbance), and radical scavenging is quantified by measuring the decrease in absorbance over time. For example, derivatives of similar triazole-thiols exhibit 53.78–88.89% inhibition at 1 × 104^{-4}–1 × 103^{-3} M concentrations . Activity correlates with electron-donating substituents and steric accessibility of the thiol group .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • FTIR : Identifies S–H stretching (2500–2600 cm1^{-1}), C=S (1050–1250 cm1^{-1}), and triazole ring vibrations (1500–1600 cm1^{-1}) .
  • 1^1H-NMR : Resonances for the piperidinylmethyl group (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) confirm substitution .
  • LC-MS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can coordination complexes of this compound be optimized for catalytic or biomedical applications?

The thiol and triazole groups act as bidentate ligands for metals like Ni(II), Cu(II), and Zn(II). Complexes are synthesized in alcoholic media at 60–80°C, with metal-to-ligand ratios (1:2 or 1:3) tuned to enhance stability. Characterization via UV-vis spectroscopy (d-d transitions) and cyclic voltammetry reveals redox properties relevant to catalysis or bioactivity . For instance, Cu(II) complexes show enhanced antibacterial activity compared to the free ligand .

Q. What computational strategies are used to predict the bioactivity of derivatives?

  • Molecular docking : Targets like SARS-CoV-2 helicase (PDB: 5WWP) are used to assess binding. Derivatives with halogen substituents (e.g., 4-iodophenyl) show lower binding energies (−8.5 to −9.2 kcal/mol) due to hydrophobic interactions .
  • ADME prediction : Tools like SwissADME evaluate lipophilicity (LogP ≈ 2.5–3.5) and bioavailability, guiding lead optimization .

Q. How do structural modifications (e.g., alkylation, fluorination) impact biological activity?

  • Alkylation : S-alkylation of the thiol group (e.g., with ethyl bromoacetate) reduces antiradical activity by 15–20% due to decreased thiol availability .
  • Fluorination : Introducing 3-fluorobenzyl groups enhances metabolic stability (LogD reduction by 0.3–0.5 units) and antimicrobial potency (MIC values ≤ 12.5 µg/mL) .

Q. What are the challenges in scaling up synthesis, and how can reaction conditions be optimized?

Microwave-assisted synthesis (e.g., 100 W, 10 min in i-propanol) improves yields by 20–25% compared to conventional heating (6–8 hours). Sodium hydroxide (1.2 equivalents) is critical for deprotonating the thiol group during alkylation . Contradictions in yield data (e.g., 65% vs. 85%) may arise from solvent purity or temperature gradients .

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